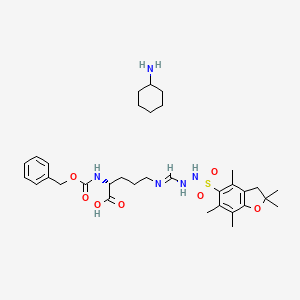

Cyclohexanamine (R)-2-(((benzyloxy)carbonyl)amino)-5-(N'-((2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-yl)sulfonyl)formohydrazonamido)pentanoate

Description

Cyclohexanamine (R)-2-(((benzyloxy)carbonyl)amino)-5-(N'-((2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-yl)sulfonyl)formohydrazonamido)pentanoate is a structurally complex molecule featuring:

- A cyclohexanamine backbone with a chiral (R)-configuration.

- A benzyloxycarbonyl (Z) group protecting the amine at position 2.

- A formohydrazonamido linkage at position 5, connected to a 2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-sulfonyl moiety.

This compound is likely synthesized for specialized applications, such as enzyme inhibition or antimicrobial activity, given the sulfonamide and hydrazone functionalities common in bioactive molecules. Synonymous references (e.g., SCHEMBL19608917) suggest its use in pharmaceutical research .

Properties

IUPAC Name |

cyclohexanamine;(2R)-5-[[2-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonyl]hydrazinyl]methylideneamino]-2-(phenylmethoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H36N4O7S.C6H13N/c1-17-18(2)24(19(3)21-14-27(4,5)38-23(17)21)39(35,36)31-29-16-28-13-9-12-22(25(32)33)30-26(34)37-15-20-10-7-6-8-11-20;7-6-4-2-1-3-5-6/h6-8,10-11,16,22,31H,9,12-15H2,1-5H3,(H,28,29)(H,30,34)(H,32,33);6H,1-5,7H2/t22-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQTOGWJUKYUQIK-VZYDHVRKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NNC=NCCCC(C(=O)O)NC(=O)OCC3=CC=CC=C3)C.C1CCC(CC1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NNC=NCCC[C@H](C(=O)O)NC(=O)OCC3=CC=CC=C3)C.C1CCC(CC1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H49N5O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

659.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Cyclohexanamine derivatives have garnered attention in pharmacology due to their diverse biological activities. This article focuses on the specific compound Cyclohexanamine (R)-2-(((benzyloxy)carbonyl)amino)-5-(N'-((2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-yl)sulfonyl)formohydrazonamido)pentanoate, exploring its biological activity through various studies and findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a cyclohexanamine backbone modified with a benzyloxycarbonyl group and a sulfonyl formohydrazone moiety. The IUPAC name indicates its intricate arrangement of functional groups which contribute to its biological properties.

Biological Activity Overview

Research has indicated that cyclohexanamine derivatives can exhibit significant biological activities, including:

- Antimicrobial Activity : Some derivatives have shown effectiveness against various bacterial strains.

- Anti-inflammatory Effects : Cyclohexanamine compounds have been linked to reduced inflammation in animal models.

- Neuropharmacological Effects : Certain derivatives act as inhibitors of serotonin transporters, influencing mood and anxiety pathways.

The biological activity of this compound can be attributed to several mechanisms:

- Serotonin Receptor Modulation : Some studies suggest that cyclohexanamine derivatives interact with serotonin receptors (specifically 5-HT receptors), which may mediate their antidepressant effects .

- Acetylcholinesterase Inhibition : Certain derivatives have been reported to inhibit acetylcholinesterase activity, suggesting potential applications in treating neurodegenerative diseases .

- Anti-cancer Properties : Preliminary studies indicate that cyclohexanamine derivatives may exhibit cytotoxic effects against cancer cell lines .

Table 1: Summary of Biological Activities of Cyclohexanamine Derivatives

Pharmacokinetics

The pharmacokinetic profile of cyclohexanamine compounds suggests rapid absorption and distribution across tissues. Studies indicate that these compounds can penetrate the blood-brain barrier, making them suitable candidates for neurological applications. The half-life varies depending on the specific derivative and route of administration but generally falls within the range of 1 to 3 hours for most formulations .

Toxicology and Safety Profile

While cyclohexanamine derivatives show promise in therapeutic applications, their safety profiles must be carefully evaluated. Toxicological assessments reveal potential risks associated with high doses or prolonged exposure. For instance, certain studies have indicated that cyclohexylamine can induce bladder tumors in rats when administered at high doses . Therefore, further research is essential to establish safe dosage ranges and long-term effects.

Scientific Research Applications

Structure and Composition

The molecular formula of Cyclohexanamine (R)-2-(((benzyloxy)carbonyl)amino)-5-(N'-((2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-yl)sulfonyl)formohydrazonamido)pentanoate is C34H51N5O7S. Its structure includes a cyclohexanamine backbone, a benzyloxycarbonyl group, and a sulfonylguanidine moiety. These functional groups contribute to its potential biological activity and versatility in organic synthesis .

Synthesis Methodology

The synthesis of this compound typically involves several key steps:

- Formation of the Cyclohexanamine Backbone : This is achieved through standard amination reactions.

- Introduction of Functional Groups : The benzyloxycarbonyl group is introduced via protection strategies commonly used in peptide synthesis.

- Sulfonylation : The sulfonyl group is added to enhance biological activity.

- Final Assembly : The complete structure is finalized through coupling reactions that link the various components together.

The complexity of this compound allows it to serve as a building block for further chemical modifications and derivatives that may exhibit enhanced properties .

Medicinal Chemistry

Cyclohexanamine derivatives have been studied for their biological activities, including:

- Antiviral Properties : Certain derivatives have shown promise in inhibiting viral proteases, making them potential candidates for antiviral drug development. For instance, compounds similar to this compound have been linked to the inhibition of HIV proteases .

- Anticancer Activity : Research indicates that structural modifications can enhance the cytotoxic effects against various cancer cell lines. The sulfonamide moiety in particular has been associated with improved selectivity towards cancer cells .

Drug Development

The compound's unique combination of functional groups enhances its potential as a lead compound in drug discovery processes. Studies have demonstrated that modifications to the cyclohexanamine structure can lead to improved pharmacokinetic properties and metabolic stability .

Case Studies

- ABCG2 Inhibition : Recent studies involving analogs of Cyclohexanamine have shown significant inhibition of the ABCG2 transporter, which plays a critical role in multidrug resistance in cancer cells. Variations in the cyclohexanamine structure led to increased potency against ABCG2 with IC50 values as low as 0.06 μM .

- Combinatorial Libraries : The compound has been utilized in combinatorial chemistry approaches to generate libraries of cyclic compounds with diverse biological activities. This method facilitates the exploration of structure-activity relationships (SAR) crucial for identifying effective drug candidates .

Comparison with Similar Compounds

Cyclohexanamine Derivatives with Nematicidal Activity

Cyclohexanamine itself (C₆H₁₁NH₂, MW: 99.18 g/mol) is a simple secondary amine. In Duddingtonia flagrans, cyclohexanamine exhibits nematicidal activity against Meloidogyne incognita, with 100% juvenile mortality at 1.0 mg/mL and inhibition of egg hatching .

Key Differences :

Chiral Cyclohexanamine Derivatives

(R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine (MW: 295.43 g/mol) is a tertiary amine synthesized via Barton decarboxylation of β-amino acids (90% yield) . Unlike the target compound, this derivative lacks polar sulfonyl or hydrazone groups, rendering it more lipophilic and suited for applications in asymmetric catalysis.

Sulfonamide-Containing Analogues

N-Cyclohexyl-2-{N-[4-fluoro-3-(dioxaborolan)benzyl]acetamido}-2-phenylacetamide (MW: 509.31 g/mol) contains a boron-rich dioxaborolan group , enabling applications in medicinal chemistry (e.g., protease inhibition) .

Comparison :

- The target compound’s dihydrobenzofuran-sulfonyl group may confer enhanced metabolic stability compared to the fluorinated benzyl group in this analogue.

Formohydrazonamido and Peptidic Derivatives

(R)-Methyl 2-amino-5-(((benzyloxy)carbonyl)amino)pentanoate (MW: 280.32 g/mol) shares the Z-protected amino pentanoate structure with the target compound but lacks the sulfonamide and hydrazone moieties. It serves as a precursor in peptide synthesis .

Nematicidal Activity

The formohydrazonamido group may mimic hydrazine-based inhibitors of nematode enzymes (e.g., acetylcholinesterase) .

Enzyme Inhibition Potential

The sulfonamide group in the target compound is a common motif in enzyme inhibitors (e.g., carbonic anhydrase). The pentamethyl-dihydrobenzofuran moiety may enhance binding to hydrophobic enzyme pockets, similar to boron-containing inhibitors in .

Comparative Data Table

*Calculated from molecular formula C₃₃H₄₄N₄O₇S.

Research Implications and Gaps

- The target compound’s dihydrobenzofuran-sulfonyl group is structurally unique; its electronic and steric effects on bioactivity warrant further study.

- Comparative in vitro assays against M. incognita and human enzymes (e.g., proteases) are needed to validate hypothesized activities.

- Synthetic optimization (e.g., yield improvement) is critical, as multi-step routes may limit scalability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.